molecular formula C16H22N2O2S2 B2707511 N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 873002-98-3

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2707511
CAS No.: 873002-98-3
M. Wt: 338.48
InChI Key: YGYMDGDFPMPZOF-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic organic compound that features a thiazole ring and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Alkylation: The 2,4-dimethylthiazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 2-position.

    Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.

    Biology: It can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity, while the sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. These interactions can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylthiazole: A simpler thiazole derivative with similar biological activities.

    2,4,5-trimethylbenzenesulfonamide: A related sulfonamide compound with different substituents on the benzene ring.

Uniqueness

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the combination of the thiazole ring and the benzenesulfonamide group, which provides a distinct set of biological activities and chemical properties. This combination allows for specific interactions with biological targets that are not possible with simpler compounds.

Biological Activity

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by a thiazole ring substituted at specific positions. Its chemical formula is C15H19N3O2SC_{15}H_{19}N_{3}O_{2}S, and it features a sulfonamide group that is often associated with various biological activities.

Thiazole derivatives have been noted for their antimicrobial properties against a range of pathogens. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the thiazole moiety enhances the compound's ability to penetrate bacterial membranes, making it effective against Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Antibacterial Activity : A study assessed the antibacterial efficacy of various thiazole derivatives against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium. The results indicated that derivatives with thiazole rings exhibited significant activity, highlighting the potential of compounds like this compound as novel antimicrobial agents .
  • Antifungal Activity : Research demonstrated that thiazole derivatives showed broad-spectrum antifungal activity against drug-resistant Candida strains. Compounds similar to this compound were effective in inhibiting fungal growth, suggesting their potential use in treating fungal infections .

Cytotoxicity Studies

The cytotoxic effects of thiazole derivatives have been evaluated in various cancer cell lines. For instance, compounds were tested on A549 (lung cancer) and Caco-2 (colon cancer) cell lines. Results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity. The compound induced apoptosis through mitochondrial pathways, evidenced by the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundA54910.5Mitochondrial apoptosis
Similar Thiazole DerivativeCaco-28.7Cell cycle arrest

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of compounds. Preliminary studies involving animal models have shown promising results for thiazole derivatives in reducing tumor size and enhancing survival rates in cancer models . These findings suggest that further exploration into their pharmacokinetics and safety profiles is warranted.

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S2/c1-10-8-12(3)16(9-11(10)2)22(19,20)17-7-6-15-13(4)18-14(5)21-15/h8-9,17H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYMDGDFPMPZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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